molecular formula C8H7BrO3 B12332922 4-Hydroxy-m-anisaldehyde, bromo derivative CAS No. 89984-24-7

4-Hydroxy-m-anisaldehyde, bromo derivative

Cat. No.: B12332922
CAS No.: 89984-24-7
M. Wt: 231.04 g/mol
InChI Key: YDONHJQIDPMMJG-UHFFFAOYSA-N
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Description

. It is a derivative of anisaldehyde, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-m-anisaldehyde, bromo derivative typically involves the bromination of 4-Hydroxy-m-anisaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-m-anisaldehyde, bromo derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-m-anisaldehyde, bromo derivative has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-m-anisaldehyde, bromo derivative involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the bromine atom.

    Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Similar structure with an additional hydroxyl group.

    Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Similar structure with an additional methoxy group.

Uniqueness

4-Hydroxy-m-anisaldehyde, bromo derivative is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it valuable for specific synthetic applications and research studies where brominated compounds are required .

Properties

CAS No.

89984-24-7

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3

InChI Key

YDONHJQIDPMMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C=O)O

Origin of Product

United States

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